![molecular formula C18H19N3O3S B2432844 N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide CAS No. 478248-16-7](/img/structure/B2432844.png)
N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide, also known as PSB-0739, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. PSB-0739 is a small molecule inhibitor that targets the protease activity of the SARS-CoV-2 virus, which is responsible for causing COVID-19.
Applications De Recherche Scientifique
Antibacterial Properties
N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide derivatives have been synthesized and studied for their antibacterial activities. The research by Khalid et al. (2016) demonstrated that these compounds exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The study involved the synthesis of N-substituted derivatives and their structural elucidation using spectroscopic methods. The antibacterial screening indicated their potential as antibacterial agents, with specific compounds showing marked potency against target organisms like Escherichia coli and Staphylococcus aureus (Khalid et al., 2016).
Enzyme Inhibition
Compounds derived from N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide have also been synthesized and evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Khalid et al. (2014) synthesized a series of these derivatives and screened them for AChE and BChE enzyme inhibition activities. Molecular docking was performed to analyze the binding interactions with AChE and BChE human proteins. The study revealed that the synthesized compounds exhibit excellent inhibitory potential, making them promising candidates for therapeutic interventions targeting these enzymes (Khalid et al., 2014).
Antioxidant Capacity and Structure-Activity Relationship
Sulfonyl hydrazone and piperidine rings are significant in medicinal chemistry due to their potential biological activities. Karaman et al. (2016) synthesized novel series of sulfonyl hydrazone with piperidine derivatives and evaluated them for antioxidant capacity and anticholinesterase activity. The study provided insights into the structure-activity relationship, indicating that certain compounds exhibited substantial lipid peroxidation inhibitory activity and free radical scavenging capacity. The electronic and structural characteristics, along with density functional studies of the newly synthesized compounds, were reported for a better understanding at the molecular level (Karaman et al., 2016).
Anticancer and Molecular Docking Studies
The potential usage of benzene sulfonamide derivatives as anticancer agents was explored in a study by Mohamed et al. (2022). They synthesized a series of new sulfonamide drugs and characterized them using spectral techniques. The study involved molecular docking to analyze the binding energy between the ligands and receptor against human breast cancer cells. The results indicated potent anticancer effects against MCF-7 breast carcinoma cell lines, emphasizing the significance of these compounds in cancer research (Mohamed et al., 2022).
Propriétés
IUPAC Name |
N-[[1-(benzenesulfonyl)piperidin-4-ylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-18(15-7-3-1-4-8-15)20-19-16-11-13-21(14-12-16)25(23,24)17-9-5-2-6-10-17/h1-10H,11-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWLNLJTZSEMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

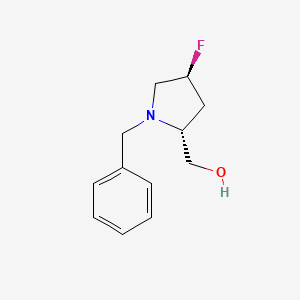
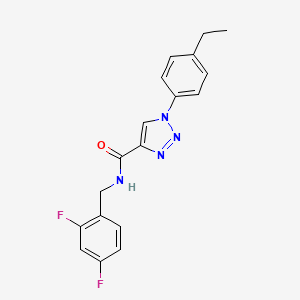
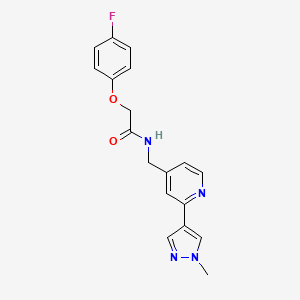
![6-(4-fluorobenzyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2432767.png)
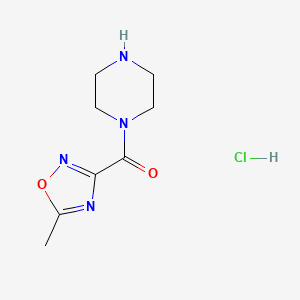
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide](/img/structure/B2432770.png)
![3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B2432772.png)
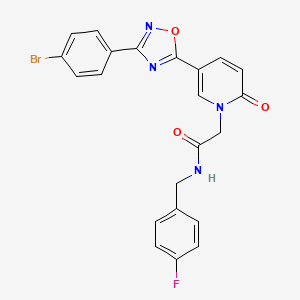
![(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide](/img/structure/B2432774.png)
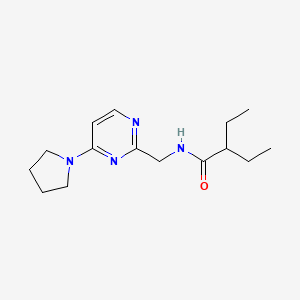
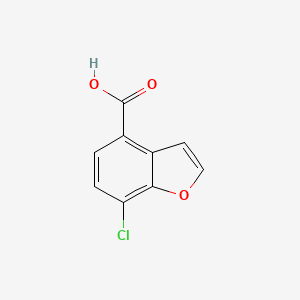
![Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B2432781.png)
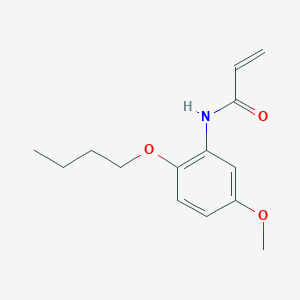
![Benzyl[1-(pyridin-2-yl)ethyl]amine](/img/structure/B2432784.png)